molecular formula C16H17ClN4OS B4021016 N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide hydrochloride

N-{4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl}acetamide hydrochloride

Cat. No. B4021016
M. Wt: 348.9 g/mol
InChI Key: SYDSDMHRABVWKZ-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that has been the subject of various studies due to their potential biological activities and chemical properties. Research has focused on the synthesis of derivatives with various functional groups to explore their chemical behavior and potential applications.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin derivatives typically involves multistep reactions, including cyclization, condensation, and functional group transformations. For example, Wagner, Vieweg, and Leistner (1993) described a method involving the hydrolysis of alkyl esters to potassium salts of carbonic acid, followed by cyclization with acetanhydride to yield tricyclic derivatives. Such processes are crucial for constructing the pyrimidin core and introducing various substituents at strategic positions to yield the desired compound (Wagner, Vieweg, & Leistner, 1993).

Molecular Structure Analysis

Molecular structure analyses, including crystallography and spectroscopy, have been conducted to determine the configuration and conformation of similar compounds. For instance, Obaleye, Caira, and Tella (2008) reported the crystal structure of a related complex, highlighting the coordination geometry and molecular interactions that influence the stability and reactivity of such compounds (Obaleye, Caira, & Tella, 2008).

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-d]pyrimidin derivatives includes their participation in various organic reactions, such as condensation, cycloaddition, and nucleophilic substitution. These reactions enable the synthesis of a wide range of heterocyclic compounds with potential pharmacological activities. Rahmouni et al. (2014) demonstrated the synthesis of isoxazolines and isoxazoles from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showcasing the versatility of pyrimidin derivatives in organic synthesis (Rahmouni et al., 2014).

properties

IUPAC Name

N-[4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS.ClH/c1-9-10(2)22-16-14(9)15(17-8-18-16)20-13-6-4-12(5-7-13)19-11(3)21;/h4-8H,1-3H3,(H,19,21)(H,17,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDSDMHRABVWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC=C(C=C3)NC(=O)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]phenyl]acetamide;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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